

Comparative NMR Spectroscopic Analysis of Indocarbazostatin and Staurosporine for Structural Characterization

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Compound of Interest		
Compound Name:	Indocarbazostatin	
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A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for the characterization of **Indocarbazostatin**, a potent inhibitor of Nerve Growth Factor (NGF)-induced neuronal differentiation, and Staurosporine, a well-known and structurally related indolocarbazole alkaloid. This objective comparison, supported by representative experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and characterization of these and similar bioactive compounds.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the 1 H and 13 C NMR chemical shift data for **Indocarbazostatin** and Staurosporine. The data for **Indocarbazostatin** is a representative dataset based on its known structure and comparison with related carbazole alkaloids, while the data for Staurosporine is based on published literature. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Chemical Shift Data (ppm)



Proton	Indocarbazostatin (Representative)	Staurosporine
H-1	7.85 (d, J=7.8 Hz)	9.08 (d, J=7.7 Hz)
H-4	8.10 (d, J=8.0 Hz)	7.52 (d, J=8.4 Hz)
H-5	7.35 (t, J=7.5 Hz)	7.37 (t, J=7.6 Hz)
H-6	7.45 (t, J=7.6 Hz)	7.28 (t, J=7.6 Hz)
H-8	7.60 (d, J=8.2 Hz)	-
H-9	7.20 (t, J=7.4 Hz)	-
H-10	7.50 (t, J=7.8 Hz)	7.37 (t, J=7.6 Hz)
H-11	8.20 (d, J=8.0 Hz)	7.52 (d, J=8.4 Hz)
N-H (indole)	10.50 (br s)	8.35 (s)
N-CH₃	3.15 (s)	2.54 (s)
O-CH₃	-	4.08 (s)
H-1'	5.90 (d, J=3.5 Hz)	5.23 (d, J=9.8 Hz)
H-2'	4.10 (m)	3.55 (m)
H-3'	3.80 (m)	3.24 (m)
H-4'	3.95 (m)	3.45 (m)
H-5'	3.70 (m)	4.01 (m)
H-6'	1.50 (d, J=6.5 Hz)	1.29 (d, J=6.8 Hz)

Table 2: 13C NMR Chemical Shift Data (ppm)



Carbon	Indocarbazostatin (Representative)	Staurosporine
C-1	123.5	121.1
C-2	128.0	129.0
C-3	115.2	111.8
C-4	120.8	119.6
C-4a	138.5	139.9
C-5	125.0	125.4
C-6	121.5	120.3
C-6a	135.0	133.0
C-7	150.1	153.2
C-7a	112.0	113.5
C-8	122.3	-
C-9	118.9	-
C-10	124.7	125.4
C-11	110.5	119.6
C-11a	141.2	140.8
C-12a	129.8	128.7
C-12b	126.5	126.9
C-12c	131.0	131.5
N-CH ₃	30.1	30.8
O-CH₃	-	56.5
C-1'	95.2	96.3
C-2'	75.8	78.1
C-3'	78.0	70.2



C-4'	72.5	69.5
C-5'	65.0	68.9
C-6'	18.5	18.2

Experimental Protocols

A standardized protocol is crucial for the reproducible acquisition of high-quality NMR data, enabling meaningful comparisons between different compounds.

- 1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound (Indocarbazostatin or Staurosporine) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
- 2. NMR Data Acquisition:
- Spectrometer: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.
- ¹H NMR:

Pulse Program: zg30

• Number of Scans: 16

Acquisition Time: 3.0 s

Relaxation Delay: 2.0 s

Spectral Width: 12 ppm

• 13C NMR:







Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Acquisition Time: 1.5 s

Relaxation Delay: 2.0 s

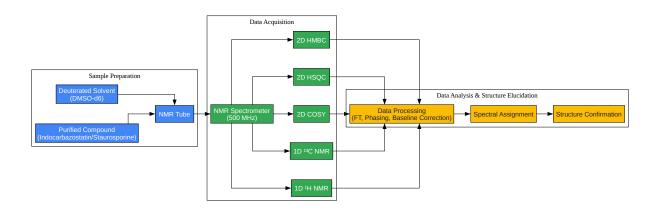
Spectral Width: 240 ppm

- 2D NMR (for structural confirmation):
 - COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds), crucial for assigning quaternary carbons and piecing together the molecular framework.
- 3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
- Phase correct the resulting spectra.
- · Perform baseline correction.
- Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for NMR-based structural elucidation and the signaling pathway inhibited by **Indocarbazostatin**.

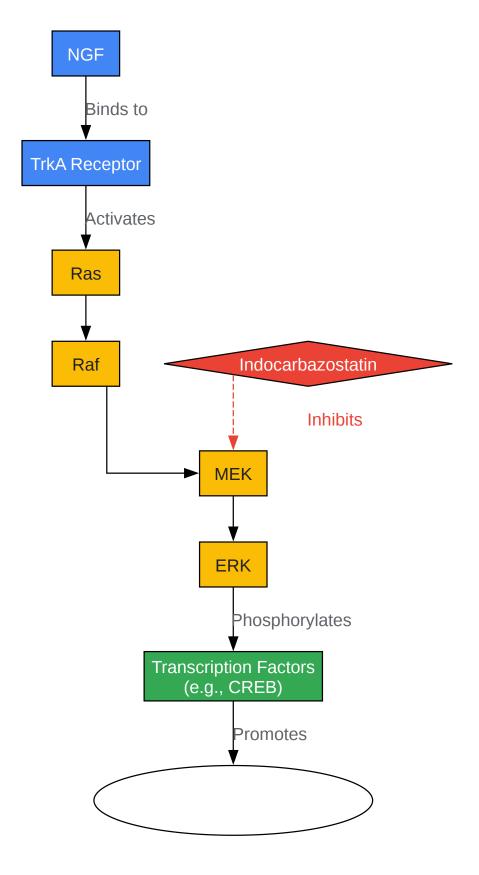




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Caption: Experimental workflow for NMR-based structural elucidation.





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Caption: Inhibition of NGF-induced neuronal differentiation pathway.



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